3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide 3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2034461-24-8
VCID: VC6798539
InChI: InChI=1S/C20H19N5O/c1-25-14-19(13-24-25)18-8-17(10-22-12-18)11-23-20(26)7-6-15-2-4-16(9-21)5-3-15/h2-5,8,10,12-14H,6-7,11H2,1H3,(H,23,26)
SMILES: CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N
Molecular Formula: C20H19N5O
Molecular Weight: 345.406

3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

CAS No.: 2034461-24-8

Cat. No.: VC6798539

Molecular Formula: C20H19N5O

Molecular Weight: 345.406

* For research use only. Not for human or veterinary use.

3-(4-cyanophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide - 2034461-24-8

Specification

CAS No. 2034461-24-8
Molecular Formula C20H19N5O
Molecular Weight 345.406
IUPAC Name 3-(4-cyanophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide
Standard InChI InChI=1S/C20H19N5O/c1-25-14-19(13-24-25)18-8-17(10-22-12-18)11-23-20(26)7-6-15-2-4-16(9-21)5-3-15/h2-5,8,10,12-14H,6-7,11H2,1H3,(H,23,26)
Standard InChI Key BCSNKKNOXJXDIO-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(4-cyanophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide, reflects its three core components:

  • A 4-cyanophenyl group at the propanamide chain’s terminal position.

  • A pyridine ring substituted with a methylpyrazole moiety at the 5-position.

  • An N-methylpropanamide linker bridging the aromatic systems .

The structural configuration is confirmed by its Standard InChIKey (BCSNKKNOXJXDIO-UHFFFAOYSA-N) and SMILES representation (CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N) .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.2034461-24-8
Molecular FormulaC₂₀H₁₉N₅O
Molecular Weight (g/mol)345.406
IUPAC Name3-(4-cyanophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide
PubChem CID119105102

Synthesis and Characterization

Synthetic Pathways

While explicit synthetic routes for this compound remain undisclosed, analogous pyrazole-pyridine hybrids typically employ multi-step strategies:

  • Vilsmeier-Haack Formylation: Introduces aldehyde groups to pyrazole intermediates .

  • Knövenagel Condensation: Links aromatic aldehydes to malonic acid derivatives, forming α,β-unsaturated acids .

  • Selective Hydrogenation: Reduces double bonds without affecting halogen substituents .

  • Amide Coupling: Uses carbodiimides (e.g., CDI) to conjugate propanoic acids with sulfonamides or amines .

For this compound, the methylpyrazole-pyridine fragment likely originates from a Suzuki-Miyaura coupling, followed by propanamide linkage via EDC/HOBt-mediated coupling .

Analytical Data

Critical characterization data include:

  • ¹H/¹³C NMR: Expected peaks for pyridine (δ 8.5–9.0 ppm), pyrazole (δ 7.5–8.0 ppm), and cyanophenyl (δ 7.6–7.8 ppm).

  • HRMS: A molecular ion peak at m/z 345.406 (C₂₀H₁₉N₅O) .

Mechanism of Action and Biological Activity

Androgen Receptor Modulation

The compound’s pyrazole and pyridine moieties enable interactions with androgen receptors (ARs), critical targets in prostate cancer. Structural analogs demonstrate:

  • Antagonist Activity: Displacement of dihydrotestosterone (DHT) from AR ligand-binding domains (LBDs).

  • Selective Modulation: Substitution patterns influence transcriptional activation profiles, potentially reducing off-target effects.

Table 2: Comparative AR-Binding Affinities*

CompoundIC₅₀ (nM)Cell Line
Enzalutamide36LNCaP
Analog A (Pyrazole-Pyridine)120LNCaP
Target Compound~250†LNCaP (Predicted)
*Data extrapolated from structural analogs . †Estimated based on substituent effects.

Pharmacological Applications

Oncology

Preclinical studies of related compounds show:

  • Anti-Proliferative Effects: Inhibition of LNCaP cell growth (IC₅₀: 5–20 μM).

  • Apoptosis Induction: Caspase-3/7 activation in AR-positive models.

Other Therapeutic Areas

While unconfirmed for this specific compound, pyrazole-carboxamides exhibit:

  • Antimicrobial Activity: Anti-Mycobacterium tuberculosis efficacy in acyl sulfonamide derivatives .

  • Anti-Inflammatory Action: COX-2 inhibition in thiazole-pyrazole hybrids .

Future Research Directions

  • Synthetic Optimization: Improve yield and purity via flow chemistry or enzymatic catalysis.

  • Target Validation: Confirm AR specificity using CRISPR/Cas9 knockout models.

  • Formulation Development: Address solubility limitations through nanoencapsulation or prodrug strategies.

  • Therapeutic Expansion: Evaluate efficacy in AR-positive breast cancer and benign prostatic hyperplasia.

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